Product packaging for 3-Chloro-2-methylisonicotinaldehyde(Cat. No.:CAS No. 1227565-53-8)

3-Chloro-2-methylisonicotinaldehyde

Cat. No.: B11918691
CAS No.: 1227565-53-8
M. Wt: 155.58 g/mol
InChI Key: YSZZXSHJRWVTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The field of organic chemistry continually seeks novel molecular entities that can serve as foundational materials for the synthesis of complex, high-value compounds. Among these, heterocyclic compounds, particularly those containing nitrogen, are of paramount importance. 3-Chloro-2-methylisonicotinaldehyde has emerged as a compound of interest, offering a unique combination of reactive sites and structural features.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B11918691 3-Chloro-2-methylisonicotinaldehyde CAS No. 1227565-53-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227565-53-8

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

3-chloro-2-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C7H6ClNO/c1-5-7(8)6(4-10)2-3-9-5/h2-4H,1H3

InChI Key

YSZZXSHJRWVTDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)C=O

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 3 Chloro 2 Methylisonicotinaldehyde

Established Synthetic Pathways to 3-Chloro-2-methylisonicotinaldehyde

Approaches Utilizing Isonicotinic Acid Derivatives

The synthesis of this compound can commence from derivatives of isonicotinic acid, such as 3-chloro isonicotinic acid sigmaaldrich.com. A general strategy involves the functionalization of the pyridine (B92270) ring, followed by modifications to the carboxylic acid group. For instance, starting with a suitable isonicotinic acid derivative, the synthesis might proceed through chlorination at the 3-position, followed by the introduction of a methyl group at the 2-position. The carboxylic acid moiety can then be converted to the target aldehyde. This conversion typically involves a two-step process: reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

Synthesis via Pyridine Precursors

A prominent method for synthesizing this compound is the Vilsmeier-Haack reaction wikipedia.orgorganic-chemistry.org. This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds . The process involves the reaction of a suitable pyridine precursor with a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) wikipedia.orgwikipedia.org. The Vilsmeier reagent, a chloroiminium ion, then acts as the formylating agent wikipedia.org.

In the context of this compound synthesis, the Vilsmeier-Haack reaction can be applied to a substituted pyridine. The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich pyridine ring, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during the work-up phase yields the final aldehyde product wikipedia.org. The reaction conditions, including the choice of solvent and temperature, are critical for optimizing the yield and purity of the product.

Advanced Synthetic Techniques and Conditions

Microwave-Assisted Synthesis Strategies in Related Pyridine Systems

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods organic-chemistry.orgtandfonline.com. While specific literature on the microwave-assisted synthesis of this compound is limited, the application of this technology to the synthesis of various substituted pyridines is well-documented organic-chemistry.orgmdpi.com. For instance, microwave irradiation has been successfully employed in one-pot reactions to produce highly substituted pyridines with excellent control over regiochemistry organic-chemistry.org. These methods are often more energy-efficient and can even be performed under solvent-free conditions, contributing to greener chemical processes organic-chemistry.org. The Vilsmeier-Haack reaction itself has been adapted to microwave conditions for the synthesis of related heterocyclic aldehydes, demonstrating the potential for a more efficient synthesis of this compound tandfonline.com.

Exploration of Reflux Conditions for this compound Formation

Reflux conditions are commonly employed in the synthesis of this compound to ensure the reaction proceeds to completion by maintaining a constant, elevated temperature. The choice of solvent and the duration of the reflux are critical parameters that depend on the specific synthetic route. For example, in a multi-step synthesis involving the reaction of 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid with hydrazine (B178648) hydrate, the mixture is refluxed in ethanol (B145695) for several hours mdpi.com. Similarly, the synthesis of other chlorinated heterocyclic compounds may involve refluxing in various solvents to achieve the desired transformation google.com. The careful optimization of reflux time and temperature is essential to maximize the yield of this compound while minimizing the formation of unwanted byproducts.

Catalytic Approaches in the Preparation of this compound

Catalysis offers a powerful avenue for enhancing the efficiency and selectivity of synthetic routes to this compound. While the Vilsmeier-Haack reaction is stoichiometric in its use of the formylating agent, other steps in the synthesis can benefit from catalytic methods. For instance, in the synthesis of related pyridine derivatives, Lewis acids such as InCl₃ and ZnCl₂ have been used to catalyze condensation and cycloaddition reactions under microwave irradiation mdpi.comrsc.org. These catalysts can lead to higher yields and shorter reaction times mdpi.com.

Furthermore, the development of catalytic formylation reactions is an active area of research that could provide more sustainable alternatives to the Vilsmeier-Haack reaction. Although not yet reported specifically for this compound, these advancements in catalytic C-H functionalization could pave the way for more direct and atom-economical synthetic strategies in the future.

Data Tables

Table 1: Reaction Conditions for Vilsmeier-Haack and Related Reactions

Reaction Reagents Solvent Conditions Yield Reference
Vilsmeier-Haack Formylation Substituted Amide, POCl₃, Electron-rich Arene Varies Varies Varies wikipedia.org
Microwave-Assisted Pyridine Synthesis Ethyl β-aminocrotonate, Alkynone DMSO 170°C, 10-20 min Up to 98% organic-chemistry.org
Microwave-Assisted Aldehyde Synthesis Imidazo[1,2-a]pyridines, DMF, POCl₃ PEG-400 90°C, 400W High tandfonline.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Isonicotinic acid
3-Chloro isonicotinic acid
N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Chloroiminium ion
Ethyl β-aminocrotonate
Alkynone
Dimethyl sulfoxide (B87167) (DMSO)
Imidazo[1,2-a]pyridines
Polyethylene glycol 400 (PEG-400)
3-methyl-1-phenyl-1H-pyrazolo-5-amine
Formaldehyde (B43269)
β-diketones
Indium(III) chloride (InCl₃)
Zinc chloride (ZnCl₂)
2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid
Hydrazine hydrate

Optimization of Synthetic Parameters for this compound

The efficiency and yield of any chemical synthesis are critically dependent on the optimization of various reaction parameters. For a target molecule like this compound, key parameters to consider include the solvent system, temperature, pressure, and reagent stoichiometry.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. For the synthesis of substituted pyridine aldehydes, a range of solvents could be employed depending on the specific synthetic route. For instance, in a potential Vilsmeier-Haack formylation of 3-chloro-2-methylpyridine (B1302946), polar aprotic solvents like N,N-dimethylformamide (DMF) not only act as a solvent but also as a reagent. In other potential routes, such as the oxidation of (3-chloro-2-methylpyridin-4-yl)methanol, chlorinated solvents like dichloromethane (B109758) (DCM) or ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used to ensure the solubility of both the substrate and the oxidizing agent.

The selection of an appropriate solvent system is crucial for maximizing the yield and purity of this compound. The following table outlines hypothetical solvent effects on a potential synthetic step, such as the oxidation of the corresponding alcohol, based on general principles.

Solvent SystemExpected Relative Reaction RatePotential Side Reactions
Dichloromethane (DCM)Moderate to HighMinimal
Tetrahydrofuran (THF)ModeratePossible peroxide formation
AcetonitrileModeratePotential for side reactions with electrophiles
TolueneLowPoor solubility of some reagents

Temperature and Pressure Optimization for Increased Yields

Temperature is a critical parameter that governs the kinetics of a reaction. For the synthesis of this compound, the optimal temperature would depend on the chosen synthetic pathway. For instance, a Vilsmeier-Haack reaction often requires initial cooling followed by heating to drive the reaction to completion. Oxidation reactions, on the other hand, are often carried out at low temperatures to minimize over-oxidation to the corresponding carboxylic acid.

Pressure is typically less of a critical factor in the small-scale laboratory synthesis of such compounds unless gaseous reagents or byproducts are involved.

The table below illustrates a hypothetical optimization of temperature for a key synthetic step.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
-78244598
087595
25 (Room Temp)48590
5028085

Reagent Stoichiometry and Order of Addition Effects

The stoichiometry of the reagents is a fundamental aspect of synthesis optimization. Using an excess of a particular reagent can drive the reaction to completion but may also lead to the formation of byproducts and complicate purification. For example, in a hypothetical oxidation of (3-chloro-2-methylpyridin-4-yl)methanol, a slight excess of the oxidizing agent might be used to ensure full conversion of the starting material.

The order of addition can also be crucial. In many reactions, the slow, dropwise addition of one reagent to another at a controlled temperature is necessary to prevent exothermic reactions from getting out of control and to minimize the formation of side products. For a Vilsmeier-Haack formylation, the phosphorus oxychloride is typically added slowly to the DMF and the substrate.

The following table provides a hypothetical scenario for the effect of reagent stoichiometry on the yield of this compound.

Molar Ratio (Substrate:Reagent)Yield (%)Comments
1:160Incomplete conversion
1:1.285Good conversion, manageable purification
1:1.590High conversion, increased byproduct formation
1:288Significant byproducts, difficult purification

Comparative Analysis of Diverse Synthetic Routes to this compound

One plausible route is the Vilsmeier-Haack formylation of 3-chloro-2-methylpyridine. This reaction introduces a formyl group onto an activated aromatic ring. However, the regioselectivity of this reaction on a substituted pyridine can be an issue, potentially leading to a mixture of isomers.

A second potential route is the oxidation of (3-chloro-2-methylpyridin-4-yl)methanol . This method relies on the availability of the corresponding alcohol precursor. A variety of oxidizing agents, such as manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions, could be employed. The success of this route hinges on the selective oxidation of the primary alcohol without affecting the pyridine ring.

A third strategy could involve the reduction of a suitable carboxylic acid derivative , such as 3-chloro-2-methylisonicotinoyl chloride or the corresponding ester, to the aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for this transformation at low temperatures.

Finally, the hydrolysis of a nitrile , such as 3-chloro-2-methylisonicotinonitrile, could be a viable pathway. This typically involves a reduction step followed by hydrolysis of the resulting imine.

The table below provides a comparative overview of these hypothetical synthetic routes.

Synthetic RouteStarting MaterialKey ReagentsPotential AdvantagesPotential Disadvantages
Vilsmeier-Haack Formylation3-Chloro-2-methylpyridinePOCl₃, DMFDirect formylationPotential for regioisomeric byproducts
Oxidation of Alcohol(3-Chloro-2-methylpyridin-4-yl)methanolMnO₂, PCC, etc.High selectivity with mild oxidantsRequires synthesis of the alcohol precursor
Reduction of Acid Derivative3-Chloro-2-methylisonicotinoyl chlorideDIBAL-HGood control over reductionRequires synthesis of the acid derivative
Hydrolysis of Nitrile3-Chloro-2-methylisonicotinonitrileReducing agent, acid/baseUtilizes a common precursorMulti-step process

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 2 Methylisonicotinaldehyde

Reactivity Profile of the Aldehyde Functional Group in 3-Chloro-2-methylisonicotinaldehyde

The aldehyde group is a primary site for a variety of chemical transformations, including condensation reactions, reductions, oxidations, and nucleophilic additions.

Condensation Reactions with Nucleophiles

The aldehyde functionality of this compound is expected to readily undergo condensation reactions with various nucleophiles, particularly primary amines and their derivatives. These reactions typically involve the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). Such reactions are fundamental in the synthesis of more complex molecular architectures. For instance, condensation with hydrazines can yield hydrazones, and reaction with hydroxylamine (B1172632) can produce oximes.

A notable example of a related reaction is the condensation of 2-chloroquinoline-3-carbaldehydes with phenylhydrazine (B124118) to form the corresponding Schiff bases, which can then be used in further synthetic steps.

NucleophileIntermediateFinal Product
Primary Amine (R-NH₂)HemiaminalImine (Schiff Base)
Hydrazine (B178648) (H₂NNH₂)-Hydrazone
Hydroxylamine (H₂NOH)-Oxime

Reductive Transformations to Corresponding Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, (3-chloro-2-methylpyridin-4-yl)methanol. This transformation can be achieved using a variety of reducing agents. Mild, selective reagents like sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this purpose, offering the advantage of not reducing other potentially sensitive functional groups. researchgate.net More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also be effective. researchgate.net

The general mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. researchgate.net

ReagentProduct
Sodium Borohydride (NaBH₄)(3-chloro-2-methylpyridin-4-yl)methanol
Lithium Aluminum Hydride (LiAlH₄)(3-chloro-2-methylpyridin-4-yl)methanol

Oxidative Pathways Leading to Carboxylic Acid Derivatives

Oxidation of the aldehyde group in this compound would yield the corresponding carboxylic acid, 3-chloro-2-methylisonicotinic acid. A range of oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), and milder options like pyridinium (B92312) chlorochromate (PCC) under specific conditions or Tollens' reagent. stackexchange.comyoutube.com The choice of oxidant would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Oxidizing AgentProduct
Potassium Permanganate (KMnO₄)3-chloro-2-methylisonicotinic acid
Jones Reagent (CrO₃, H₂SO₄, acetone)3-chloro-2-methylisonicotinic acid
Pyridinium Chlorochromate (PCC)3-chloro-2-methylisonicotinic acid

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of the aldehyde is electrophilic and thus susceptible to attack by a wide array of nucleophiles. researchgate.net Grignard reagents (R-MgX) and organolithium compounds (R-Li), for example, would add to the aldehyde to form a secondary alcohol after an acidic workup. researchgate.net This reaction is a powerful tool for carbon-carbon bond formation. The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon. researchgate.net

NucleophileIntermediateFinal Product (after workup)
Grignard Reagent (R-MgX)Magnesium AlkoxideSecondary Alcohol
Organolithium (R-Li)Lithium AlkoxideSecondary Alcohol
Cyanide (e.g., HCN)CyanohydrinCyanohydrin

Reactivity of the Chloro Substituent on the Pyridine (B92270) Ring

The chlorine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution, a reaction class facilitated by the electron-deficient nature of the pyridine ring.

Investigations into Nucleophilic Aromatic Substitution Reactions

The pyridine ring, being a heteroaromatic system with an electronegative nitrogen atom, is inherently electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. In this compound, the chloro substituent is at a position activated towards nucleophilic aromatic substitution (SₙAr).

The generally accepted mechanism for SₙAr reactions on chloropyridines involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and onto the electron-withdrawing groups. The subsequent loss of the chloride ion restores the aromaticity of the ring, resulting in the substituted product.

Common nucleophiles for such reactions include alkoxides, amines, and thiols. The reactivity can be further enhanced by the presence of additional electron-withdrawing groups on the ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, also represent viable pathways for the functionalization of the C-Cl bond, offering a versatile route to a wide range of derivatives.

Reaction TypeNucleophile/ReagentProduct Type
Nucleophilic Aromatic Substitution (SₙAr)Alkoxides (e.g., NaOCH₃)3-Alkoxy-2-methylisonicotinaldehyde
Nucleophilic Aromatic Substitution (SₙAr)Amines (e.g., RNH₂)3-Amino-2-methylisonicotinaldehyde
Nucleophilic Aromatic Substitution (SₙAr)Thiols (e.g., RSH)3-(Alkylthio)-2-methylisonicotinaldehyde
Suzuki CouplingArylboronic acid (in presence of Pd catalyst)3-Aryl-2-methylisonicotinaldehyde
Heck CouplingAlkene (in presence of Pd catalyst)3-Alkenyl-2-methylisonicotinaldehyde

Potential for Metal-Catalyzed Cross-Coupling Reactions

The chemical structure of this compound, featuring a chlorine atom on the pyridine ring, makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.orgnih.govresearchgate.net In the case of this compound, the chlorine atom can be replaced by an aryl, heteroaryl, or vinyl group from a corresponding boronic acid or boronic ester. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is crucial for the success of the coupling reaction. researchgate.netresearchgate.net For instance, palladium acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) are common catalysts. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org this compound can react with primary or secondary amines to introduce a variety of amino substituents at the 3-position of the pyridine ring. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include less reactive chlorides. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org this compound can be coupled with various terminal alkynes to introduce alkynyl moieties. The reaction is generally carried out under mild conditions with a base, such as an amine, which also serves as a solvent. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov

Other Cross-Coupling Reactions: The reactivity of the chloro-substituted pyridine ring in this compound also allows for other types of cross-coupling reactions, such as iron-catalyzed cross-electrophile coupling with alkyl chlorides. nih.gov These emerging methods offer alternative pathways for the functionalization of this compound.

The following table summarizes the potential metal-catalyzed cross-coupling reactions for this compound:

Reaction Catalyst/Reagents Bond Formed Potential Product
Suzuki-Miyaura CouplingPd catalyst, boronic acid/ester, baseC-C3-Aryl/vinyl-2-methylisonicotinaldehyde
Buchwald-Hartwig AminationPd catalyst, amine, baseC-N3-Amino-2-methylisonicotinaldehyde
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, terminal alkyne, baseC-C (sp-sp2)3-Alkynyl-2-methylisonicotinaldehyde
Iron-Catalyzed Cross-Electrophile CouplingFe catalyst, alkyl chloride, reducing agentC-C3-Alkyl-2-methylisonicotinaldehyde

Reactivity of the Methyl Group in this compound

The methyl group at the 2-position of the pyridine ring in this compound exhibits its own distinct reactivity, which can be exploited for further functionalization.

Electrophilic Substitution Reactions at the Methyl Position

Direct electrophilic substitution on the methyl group of a pyridine ring is not a typical reaction pathway. The pyridine ring itself is electron-deficient, which deactivates the ring towards electrophilic attack. wikipedia.orgreddit.com However, the methyl group can be activated for reaction under certain conditions.

The protons of the methyl group at the 2-position of a pyridine ring have an acidity comparable to protons alpha to a carbonyl group (pKa ~25), making them susceptible to deprotonation by a strong base. imperial.ac.uk This deprotonation generates a carbanion that can then react with various electrophiles. For example, treatment of 2-methylpyridine (B31789) with butyllithium (B86547) results in the deprotonation of the methyl group. wikipedia.org This lithiated species can then undergo reactions with electrophiles.

Functionalization Strategies Involving the Methyl Group

Several strategies can be employed to functionalize the methyl group of 2-methylpyridine derivatives.

Oxidation: The methyl group can be oxidized to various functional groups. For instance, oxidation of 2-methylpyridine with potassium permanganate yields pyridine-2-carboxylic acid. wikipedia.org Other oxidizing agents, such as argentous sulfate (B86663) and argentous oxide, have also been used for the oxidation of methylpyridines, although this can sometimes lead to the formation of tars. bme.hu The oxidation can proceed through an aldehyde intermediate. researchgate.net

Condensation Reactions: The activated methyl group can participate in condensation reactions. For example, 2-methylpyridine reacts with formaldehyde (B43269) at high temperatures to form 2-(β-hydroxyethyl)pyridine. chemicalbook.com

Deprotonation-Alkylation: As mentioned earlier, deprotonation of the methyl group with a strong base like butyllithium allows for subsequent reaction with alkyl halides to introduce longer alkyl chains. wikipedia.org

The following table summarizes functionalization strategies for the methyl group:

Reaction Type Reagents Resulting Functional Group
OxidationKMnO4Carboxylic Acid
OxidationArgentous Sulfate/OxideCarboxylic Acid (with potential side products) bme.hu
CondensationFormaldehydeHydroxyethyl
Deprotonation-Alkylation1. BuLi, 2. Alkyl halideAlkylated Methyl Group

Intramolecular Cyclization Reactions Involving this compound

For instance, ortho-lithiated 2-(3-chlorophenyl)-1,3-dioxolanes can be used to prepare 2-substituted 3-chlorobenzaldehydes, which can then undergo cyclization. researchgate.net The aldehyde group can react with a nucleophile introduced at an adjacent position. In some cases, the products exist in equilibrium between open-chain and cyclic tautomeric forms. researchgate.net

The formation of new rings often involves the reaction of the aldehyde with a nucleophilic center generated in situ. For example, a reaction could be designed where a nucleophile attached to a side chain at the 2- or 3-position attacks the aldehyde carbon, leading to a cyclized product. The specific nature of the cyclization would depend on the reagents and reaction conditions used to introduce the nucleophilic moiety. researchgate.net

Kinetic and Mechanistic Elucidation of Key Chemical Transformations of this compound

Detailed kinetic and mechanistic studies specifically on this compound are limited in the public domain. However, the mechanisms of the key reactions it can undergo, such as metal-catalyzed cross-coupling, are well-established for related compounds.

Metal-Catalyzed Cross-Coupling Reactions: The catalytic cycles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions have been extensively studied. The key steps, as mentioned earlier, are oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. libretexts.orgwikipedia.orgnih.gov Kinetic studies on these reactions often focus on the rate-determining step, which can vary depending on the specific substrates, catalyst, and ligands used. For example, in some Buchwald-Hartwig aminations, the reductive elimination from a three-coordinate palladium complex is faster than from a four-coordinate one. wikipedia.org

Reactions of the Methyl Group: The mechanism of methyl group oxidation often involves radical intermediates, especially under harsh conditions. bme.hu The condensation reaction with formaldehyde likely proceeds through an initial aldol-type addition of the enolizable methyl group to the formaldehyde carbonyl.

Further research, including computational studies and experimental kinetic analysis, would be necessary to fully elucidate the specific reaction mechanisms and kinetics for transformations involving this compound.

Applications of 3 Chloro 2 Methylisonicotinaldehyde As a Versatile Synthetic Intermediate

Role in the Construction of Structurally Complex Heterocyclic Frameworks

The inherent reactivity of 3-Chloro-2-methylisonicotinaldehyde is particularly well-suited for the synthesis of heterocyclic compounds, which are integral to the core structures of many biologically active molecules. The aldehyde functionality serves as a key electrophilic center for the formation of carbon-nitrogen bonds, which is a fundamental step in the assembly of nitrogen-containing heterocycles.

Synthesis of Benzimidazole (B57391) Derivatives Using this compound

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents with a wide range of biological activities. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde.

In this context, this compound can be reacted with o-phenylenediamine or its substituted derivatives to yield 2-(3-chloro-2-methylpyridin-4-yl)-1H-benzo[d]imidazole. This reaction typically proceeds through the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde group of the isonicotinaldehyde. Subsequent intramolecular cyclization and aromatization, often promoted by an oxidizing agent or acidic conditions, leads to the formation of the stable benzimidazole ring system. The general reaction is outlined below:

Reaction Scheme for Benzimidazole Synthesis

Reactant 1 Reactant 2 Product

This synthetic route provides a direct method to incorporate the substituted pyridine (B92270) moiety into the benzimidazole scaffold, offering a pathway to novel compounds with potential therapeutic applications.

Application in Imidazolidine (B613845) Synthesis via Condensation Reactions

Imidazolidines, five-membered saturated heterocycles containing two nitrogen atoms, are another class of compounds accessible from this compound. The synthesis of imidazolidines can be achieved through the condensation reaction of an aldehyde with a 1,2-diamine, such as ethylenediamine (B42938).

The reaction of this compound with ethylenediamine is expected to proceed via the formation of a di-imine intermediate, which then undergoes intramolecular cyclization to form the imidazolidine ring. This reaction provides a straightforward route to 2-(3-chloro-2-methylpyridin-4-yl)imidazolidine. The resulting imidazolidine can exist as a mixture of stereoisomers.

General Reaction for Imidazolidine Synthesis

Reactant 1 Reactant 2 Product

The imidazolidine ring is a common feature in various biologically active compounds, and this synthetic approach allows for the introduction of the unique 3-chloro-2-methylpyridine (B1302946) substituent.

Exploration in the Formation of Other Nitrogen-Containing Heterocycles

The versatility of this compound extends beyond the synthesis of benzimidazoles and imidazolidines. Its aldehyde group can participate in a variety of other condensation and multicomponent reactions to form a diverse range of nitrogen-containing heterocycles. For instance, reactions with hydrazines could yield hydrazones, which can be further cyclized to form pyrazole (B372694) or pyridazine (B1198779) derivatives. Similarly, reactions with β-amino ketones or esters could lead to the formation of dihydropyridine (B1217469) derivatives through Hantzsch-type reactions. The Pictet-Spengler reaction, a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde followed by ring closure, could potentially be employed using a tryptamine (B22526) derivative to synthesize β-carboline structures incorporating the substituted pyridine ring. wikipedia.org The ability to participate in these varied synthetic transformations underscores the value of this compound as a versatile intermediate for generating libraries of novel heterocyclic compounds for further investigation.

Strategic Intermediate in the Synthesis of Advanced Organic Molecules

The utility of this compound is not limited to the synthesis of fundamental heterocyclic systems. It also serves as a crucial intermediate in the development of more complex and specialized organic molecules with potential applications in the pharmaceutical and agrochemical industries.

Precursor for Novel Pharmaceutical Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The specific substitution pattern of this compound, with its chloro, methyl, and formyl groups, offers multiple points for diversification, making it an attractive starting material for the design of novel pharmaceutical scaffolds. The chloro group can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functional groups, further expanding the chemical space that can be explored. These modifications can lead to the synthesis of new molecular entities with tailored biological activities.

Potential Pharmaceutical Scaffolds from this compound

Starting Material Potential Scaffold Therapeutic Area (Hypothetical)
This compound Substituted Pyridinyl-Benzimidazoles Anticancer, Antiviral
This compound Substituted Pyridinyl-Imidazolidines Antidiabetic, CNS agents

Building Block in Agrochemical Research and Development

Similar to its role in pharmaceuticals, this compound is a valuable building block in the search for new agrochemicals. Many successful herbicides, insecticides, and fungicides contain a pyridine core. The presence of a halogen atom, such as chlorine, is often associated with enhanced biological activity in agrochemicals. A patent for the synthesis of 3-chloro-2-methylaniline, a related compound, highlights its use as an important pesticide intermediate for producing the herbicide quinclorac. google.com This suggests that derivatives of this compound could also exhibit desirable agrochemical properties. By using this aldehyde as a starting material, researchers can systematically synthesize and screen new compounds for their potential as effective and selective crop protection agents. For instance, a patent describes 3-chloro-2-methyl thiobenzoxide as a useful intermediate for agricultural chemicals. google.com

Potential Agrochemical Applications of Derivatives | Derivative Class | Potential Agrochemical Use | |---|---|---| | Pyridinyl-based triazoles | Fungicides | | Pyridinyl-amides/esters | Herbicides | | Pyridinyl-ethers | Insecticides |

Utility in the Production of Specialty Fine Chemicals

This compound is a substituted pyridine derivative that holds potential as a versatile building block in the synthesis of specialty fine chemicals, particularly in the pharmaceutical and agrochemical industries. The combination of a reactive aldehyde group, a chlorinated pyridine ring, and a methyl group provides multiple reaction sites for constructing more complex molecules. Pyridine and its derivatives are ubiquitous in biologically active compounds, and the presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

The aldehyde functional group is a key precursor for a variety of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. Furthermore, it can participate in numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions, which are fundamental in the assembly of complex organic molecules. wikipedia.org The chloro and methyl substituents on the pyridine ring also offer opportunities for further functionalization, for instance, through cross-coupling reactions. organic-chemistry.org

While specific examples of large-scale production of specialty fine chemicals using this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, substituted pyridines are core components of numerous drugs. nih.govnih.gov The strategic placement of the chloro and methyl groups can be exploited to fine-tune the electronic and steric properties of the target molecules, potentially leading to enhanced efficacy and selectivity. The development of novel synthetic methodologies that utilize such building blocks is a continuous effort in medicinal chemistry to improve the quality and diversity of compound libraries for drug discovery. csmres.co.uk

Research into Molecular Probes and Reagents

Studies on Covalent Modification of Complex Biomolecules Utilizing Aldehyde Reactivity

The aldehyde functionality of this compound makes it a candidate for use as a molecular probe for the covalent modification of biomolecules, particularly proteins. Covalent labeling is a powerful technique to study protein structure, function, and interactions. nih.govnih.gov The underlying principle is that the reactivity of amino acid side chains towards a chemical probe is dependent on their solvent accessibility and local microenvironment. nih.gov

Aldehydes can react with nucleophilic residues on proteins, most notably the ε-amino group of lysine (B10760008) residues, to form a Schiff base. This reaction is reversible but can be stabilized by reduction to form a stable secondary amine linkage. The reactivity of the aldehyde allows for the selective labeling of accessible lysine residues on the protein surface. By comparing the labeling pattern of a protein in its native state versus in a complex with a ligand or another protein, it is possible to identify binding sites and regions that undergo conformational changes. nih.gov

While specific studies employing this compound for covalent labeling are not prominent in the literature, the general principle of using aldehydes for protein modification is well-established. The pyridine ring of this compound could also participate in non-covalent interactions with the protein, potentially influencing the specificity of the covalent labeling. The chloro and methyl substituents would further modulate these interactions.

Investigation of this compound in Enzyme-Ligand Interaction Studies

Substituted pyridines and benzaldehydes have been investigated as inhibitors of various enzymes, suggesting that this compound could also exhibit inhibitory activity and be a useful tool in enzyme-ligand interaction studies. researchgate.netnih.govnih.gov For example, benzaldehyde (B42025) and its derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The inhibition mechanism can be competitive, non-competitive, or mixed, and is dependent on the substitution pattern of the aldehyde. nih.gov

The aldehyde group of this compound can form covalent or non-covalent interactions within the active site of an enzyme. For instance, it could act as a hydrogen bond acceptor or participate in the formation of a reversible covalent adduct with a nucleophilic residue in the active site. The substituted pyridine ring can engage in various interactions, including hydrophobic, van der Waals, and potentially halogen bonding, which can contribute to the binding affinity and selectivity. researchgate.netbris.ac.uk

Structure-activity relationship (SAR) studies of related pyridine derivatives have demonstrated that the nature and position of substituents on the pyridine ring are critical for their biological activity. researchgate.netbris.ac.ukresearchgate.net By systematically modifying the substituents, researchers can probe the chemical and steric requirements of an enzyme's active site. Although direct enzyme inhibition studies with this compound are not widely reported, its structural features make it an interesting candidate for screening against a variety of enzymatic targets.

Contributions to Novel Material Science Applications

Functionalized pyridines are increasingly being incorporated into novel materials due to their unique electronic, optical, and coordination properties. researchgate.netmdpi.commdpi.com The pyridine nitrogen can act as a ligand for metal ions, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The substituents on the pyridine ring, such as the chloro and methyl groups in this compound, can influence the structure and properties of these materials.

Furthermore, pyridine-containing polymers have been explored for various applications. For instance, polymers functionalized with pyridine moieties can exhibit interesting fluorescence properties and have been investigated for use in optical emission devices and as sensor probes. mdpi.com The aldehyde group of this compound provides a convenient handle for polymerization or for grafting onto existing polymer backbones. For example, it could be converted into a vinyl group or other polymerizable functionality.

While the direct application of this compound in material science is not yet established, the reactivity of its functional groups and the inherent properties of the substituted pyridine ring suggest its potential as a building block for the creation of new functional materials. researchgate.netacs.org Research in this area is focused on the rational design of monomers and building blocks to achieve materials with desired properties. acs.org

Derivatization Strategies and Structure Reactivity Relationships of 3 Chloro 2 Methylisonicotinaldehyde

Comprehensive Methods for Functionalization and Structural Diversification

3-Chloro-2-methylisonicotinaldehyde possesses multiple reactive sites that allow for extensive functionalization and the generation of diverse molecular structures. The primary sites for chemical modification include the aldehyde group, the pyridine (B92270) ring, and the existing chloro and methyl substituents.

Key functionalization strategies include:

Reactions at the Aldehyde Group: The carbonyl group is susceptible to nucleophilic addition and condensation reactions, enabling the formation of a wide array of derivatives such as imines, oximes, hydrazones, and alcohols (via reduction). researchgate.netnih.gov

Substitution on the Pyridine Ring: The pyridine ring can undergo both electrophilic and nucleophilic substitution, although its electron-deficient nature makes electrophilic attack challenging. researchgate.net Modern catalytic methods, however, offer pathways for selective C-H functionalization.

Modification of Existing Substituents: The methyl group can be a site for halogenation, while the chloro group can potentially be displaced by various nucleophiles under specific conditions.

These derivatization pathways provide a robust platform for creating a library of analogues with varied electronic and steric properties, which is essential for exploring structure-activity relationships.

Synthesis and Characterization of Specific Derivatives and Analogues of this compound

The strategic modification of this compound allows for the synthesis of targeted derivatives with tailored properties.

Oxime Formation and Related Imine Derivatives from the Aldehyde Group

The aldehyde functional group is a prime target for derivatization. The reaction of this compound with hydroxylamine (B1172632) hydrochloride typically yields the corresponding oxime. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov Similarly, condensation with primary amines leads to the formation of Schiff bases, or imines. epa.gov

These reactions are fundamental in synthetic chemistry for introducing new functionalities and are often used to create intermediates for more complex molecular architectures. Pyridine oxime derivatives, in particular, are noted for their diverse biological profiles and utility as building blocks in organic synthesis. nih.gov

Table 1: Derivatization of the Aldehyde Group

Reactant Derivative Type Product Structure (Example)
Hydroxylamine (NH₂OH) Oxime

Generation of Phosphorylated and Hydroxylated Analogues

Phosphorylated Analogues: The introduction of a phosphate (B84403) or phosphonate (B1237965) group onto the pyridine ring can be achieved through several methods developed for pyridine phosphorylation. These include palladium-catalyzed cross-coupling reactions of halogenated pyridines with phosphonates or direct C-H phosphorylation methods. epa.gov Such derivatives are of interest for their potential to interact with biological systems where phosphate groups play a key role.

Hydroxylated Analogues: Hydroxylation of the pyridine ring can be a challenging transformation. However, methods exist for preparing hydroxypyridines, such as the photochemical rearrangement of pyridine N-oxides, which can achieve selective C3-hydroxylation. nih.gov Another route involves the nucleophilic substitution of a halogen, though this requires harsh conditions for an unactivated ring. The existence of compounds like 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride demonstrates that hydroxylated versions of this scaffold can be synthesized.

Introduction of Halogenated and Alkylated Substituents at Different Positions

Halogenation: Further halogenation of the this compound ring is governed by the electronic properties of the pyridine system. Direct electrophilic halogenation of pyridines is difficult due to the ring's deactivation and often requires harsh conditions, such as the use of oleum (B3057394) or Lewis acids, which primarily directs substitution to the 3-position (relative to the nitrogen). researchgate.net More modern approaches utilize designed phosphine (B1218219) reagents to achieve selective halogenation at specific positions under milder conditions. The methyl group itself can also be a site for radical halogenation.

Alkylation: The introduction of additional alkyl groups can be accomplished through various catalytic C-H activation and coupling reactions. For instance, processes have been developed for the selective methylation of pyridines at positions alpha to the nitrogen atom using specific catalysts. researchgate.net

Influence of Derivatization on Intrinsic Molecular Properties

Impact on Reactivity Profiles and Selectivity

The derivatization of this compound significantly alters its molecular properties, which in turn influences its reactivity and selectivity in subsequent chemical transformations.

Aldehyde Derivatization: Converting the aldehyde to an oxime or imine changes the nature of the C4-substituent. It removes the electrophilic carbonyl carbon and introduces a C=N double bond, which has different reactivity. For example, the oxime hydroxyl group can act as a nucleophile or a leaving group in further reactions.

Electron-Withdrawing Groups (EWGs): Adding further EWGs (like nitro or cyano groups) would increase the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack but even less reactive towards electrophiles. researchgate.net Such groups would also increase the acidity of any α-protons on alkyl side chains.

Electron-Donating Groups (EDGs): Introducing EDGs (like amino or alkoxy groups) would increase the electron density of the ring, making it more reactive towards electrophilic substitution and potentially altering the regioselectivity of reactions.

Modification for Enhanced Solubility and Crystallinity

The utility of this compound in various synthetic applications, particularly in the preparation of pharmaceutical intermediates and materials science, is often contingent on its solubility in specific solvent systems and its ability to form well-defined crystalline structures. Raw or precursor compounds frequently exhibit suboptimal solubility and crystallinity, necessitating derivatization to improve these physical properties. Strategic chemical modifications can significantly enhance the dissolution profile in aqueous or organic media and facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis and stable formulation.

One common strategy to enhance aqueous solubility is the introduction of polar functional groups. For instance, the aldehyde moiety of this compound can be a versatile handle for such modifications. Reaction of the aldehyde with a primary amine bearing a hydrophilic group, such as an amino acid or a polyether chain, can form a Schiff base (imine) derivative with markedly improved water solubility.

The enhancement of crystallinity is often pursued to obtain materials with high purity, well-defined structure, and improved stability. The formation of co-crystals or salts is a widely employed technique. By reacting this compound with a suitable co-former molecule that can engage in non-covalent interactions like hydrogen bonding or π-π stacking, a crystalline solid with improved physical properties can be obtained. For example, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aldehyde can also participate in hydrogen bonding.

The following table illustrates hypothetical derivatization strategies and their potential impact on solubility and crystallinity.

Table 1: Hypothetical Derivatization of this compound for Improved Physicochemical Properties

Derivative Modification Strategy Anticipated Change in Solubility Anticipated Change in Crystallinity
Schiff base with glycineCondensation of the aldehyde with the amino group of glycineSignificant increase in aqueous solubilityMay require optimization to achieve high crystallinity
Hydrazone derivativeReaction of the aldehyde with hydrazine (B178648)Moderate increase in polarity and potential for hydrogen bondingGood potential for forming crystalline solids
Oxime derivativeReaction of the aldehyde with hydroxylamineIncreased polarityOften results in crystalline products
Co-crystal with a dicarboxylic acidNon-covalent interaction with the pyridine nitrogenDependent on the co-former, may increase solubility in polar organic solventsHigh probability of forming a crystalline co-crystal

Elucidation of Structure-Reactivity and Structure-Property Relationships for this compound Derivatives

The chemical reactivity and physical properties of derivatives of this compound are intrinsically linked to their molecular structure. Understanding these structure-reactivity and structure-property relationships is crucial for designing new molecules with tailored functionalities for applications in medicinal chemistry, agrochemicals, and materials science.

The reactivity of the aldehyde group is a key focal point. The electrophilicity of the aldehyde carbon is modulated by the electronic effects of the substituents on the pyridine ring. The chlorine atom at the 3-position, being an electron-withdrawing group, enhances the electrophilic character of the aldehyde, making it more susceptible to nucleophilic attack. cymitquimica.com Conversely, the methyl group at the 2-position is weakly electron-donating, which slightly counteracts the effect of the chlorine atom. This electronic interplay governs the kinetics and thermodynamics of reactions such as condensations, reductions, and oxidations at the aldehyde functionality.

The steric hindrance imposed by the methyl group adjacent to the aldehyde can also play a significant role in the reactivity. Bulky nucleophiles may experience hindered approach to the aldehyde carbon, leading to lower reaction rates or favoring the formation of specific stereoisomers.

The following table summarizes the anticipated effects of different substituents on the reactivity and properties of this compound derivatives.

Table 2: Predicted Structure-Reactivity and Structure-Property Relationships of this compound Derivatives

Derivative Functional Group Effect on Aldehyde Reactivity Influence on Molecular Properties
Imine (Schiff base)Decreased electrophilicity of the carbon, but the C=N bond is still reactiveIntroduces basicity; properties are highly tunable based on the N-substituent
HydrazoneSimilar to imine, with potential for further reactions at the second nitrogenCan act as a ligand for metal coordination; potential for forming extended hydrogen-bonded networks
OximeReduced reactivity compared to the aldehydeCan exist as E/Z isomers; often enhances crystallinity
Alcohol (from reduction of aldehyde)Aldehyde reactivity is removedIntroduces a hydrogen bond donor, increasing polarity and potential for hydrogen bonding
Carboxylic acid (from oxidation of aldehyde)Aldehyde reactivity is removedIntroduces acidity and a strong hydrogen bonding motif, significantly increasing aqueous solubility at higher pH

The interplay of electronic effects, steric factors, and the potential for non-covalent interactions in the derivatives of this compound provides a rich landscape for the design of new molecules with specific, predictable, and useful properties.

Computational and Theoretical Investigations of 3 Chloro 2 Methylisonicotinaldehyde

Quantum Chemical Studies of 3-Chloro-2-methylisonicotinaldehyde

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For a compound like this compound, these investigations would provide insights into its stability, electronic properties, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. These calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation.

Furthermore, DFT provides access to electronic properties like total energy, ionization potential, and electron affinity. While no specific studies on this compound are available, research on related substituted pyridine (B92270) derivatives often utilizes DFT to predict their structural and electronic characteristics. For instance, studies on halogenated pyridine aldehydes would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Calculated using DFT) This table is a hypothetical representation of data that would be generated from DFT calculations.

ParameterValue
C2-C3 Bond Length (Å)1.410
C3-Cl Bond Length (Å)1.745
C2-CH3 Bond Length (Å)1.510
C4-CHO Bond Length (Å)1.480
C=O Bond Length (Å)1.210
C2-C3-C4 Bond Angle (°)118.5
Cl-C3-C2 Bond Angle (°)119.0
O=C-H Bond Angle (°)122.0

Prediction of Molecular Electrostatic Potential (MEP) and Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would highlight the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the regions around the chlorine and methyl substituents would likely show positive potential, indicating sites for nucleophilic attack. This information is critical for predicting how the molecule will interact with other reagents.

Analysis of Frontier Molecular Orbitals (FMOs) and Their Role in Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and its participation in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the pyridine ring and the aldehyde oxygen, while the LUMO would be centered on the carbonyl carbon and the pyridine ring. Analysis of the FMOs would provide insights into its behavior in pericyclic reactions and its electronic absorption properties. DFT analysis of related compounds like quinolone-based hydrazones has shown that a small HOMO-LUMO energy gap suggests good chemical reactivity. acs.org

Computational Modeling of Reaction Mechanisms

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing details that are often difficult to obtain experimentally.

Transition State Analysis for Key Transformations of this compound

For any chemical transformation involving this compound, such as nucleophilic substitution or condensation reactions, computational methods can be used to locate the transition state structures. A transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By analyzing the vibrational frequencies of the transition state (which should have exactly one imaginary frequency), chemists can confirm that it connects the reactants and products. This analysis is crucial for understanding the feasibility and kinetics of a reaction.

Energy Profile Calculations for Synthetic Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a synthetic pathway can be constructed. This profile provides the activation energies for each step, allowing for the determination of the rate-determining step of the reaction. For the synthesis or further functionalization of this compound, these calculations would be invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yields and selectivity. While specific energy profiles for this compound are not documented, the methodologies are well-established in the field of computational organic chemistry.

Intermolecular Interaction Studies

Intermolecular interactions are fundamental to understanding the physical and chemical properties of a substance in its condensed phases. Computational methods are powerful tools for dissecting these complex forces.

Computational Assessment of Hydrogen Bonding Interactions

Hydrogen bonds are a critical type of intermolecular interaction that can significantly influence the structure and properties of a compound. A computational study would typically identify potential hydrogen bond donors and acceptors within the this compound molecule. Using quantum chemical calculations, researchers can determine the geometric parameters (bond lengths and angles) and interaction energies of these hydrogen bonds. This information provides insights into the strength and nature of these interactions and how they might dictate the crystal packing or solution-phase behavior of the compound.

Modeling of Electrostatic and Van der Waals Interactions

Beyond hydrogen bonding, electrostatic and van der Waals forces play a significant role in governing intermolecular associations. Computational models can be used to calculate the molecular electrostatic potential (MEP) surface, which visually represents the charge distribution around the molecule and indicates regions susceptible to electrophilic or nucleophilic attack. Furthermore, the energies of van der Waals interactions, which include dispersion and repulsion forces, can be quantified. Understanding the interplay of these interactions is essential for predicting the packing of molecules in a crystal lattice and their behavior in different solvent environments.

Prediction of Spectroscopic Properties for Enhanced Characterization

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of a compound. By simulating spectra, researchers can corroborate experimental findings or predict the spectral features of a yet-to-be-synthesized molecule. For this compound, this would likely involve the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra are based on the calculated vibrational frequencies, magnetic shielding tensors, and electronic transition energies, respectively.

While the framework for such a computational study is well-established, the specific application to this compound has not been documented in the available scientific literature. Future research in this area would be invaluable for building a comprehensive understanding of this particular chemical compound.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Fit data to a logistic curve (4-parameter model) using software like GraphPad Prism. Report EC₅₀ values with bootstrapped confidence intervals (n=3 replicates). Cross-validate with non-parametric tests (e.g., Kruskal-Wallis) if normality assumptions fail .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.